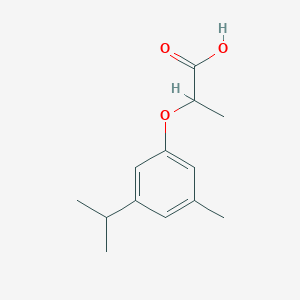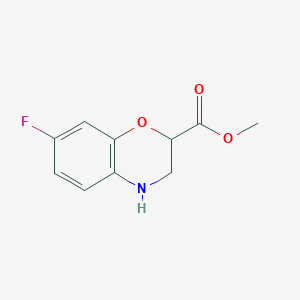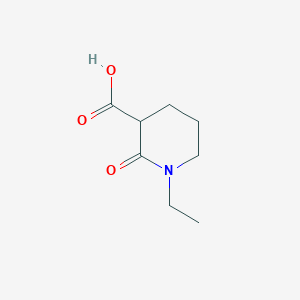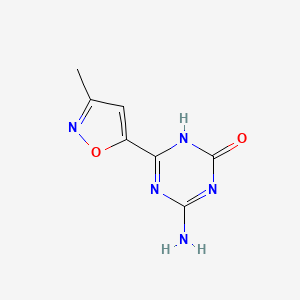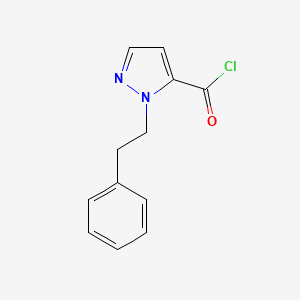![molecular formula C9H16O4S B15259423 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15259423.png)
2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[45]decane-8,8-dione is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen and sulfur atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products:
Scientific Research Applications
2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4
Chemistry: It serves as a building block for the synthesis of complex molecules and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis signaling pathway . The compound binds to the active site of RIPK1, preventing its activation and subsequent cell death. This mechanism highlights its potential as a therapeutic agent for diseases involving necroptosis .
Comparison with Similar Compounds
Spirotetramat: A spirocyclic compound used as an insecticide with a similar spirocyclic structure but different functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds have shown potential as selective agonists for delta opioid receptors.
Uniqueness: 2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione stands out due to its unique combination of oxygen and sulfur atoms within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C9H16O4S/c10-7-8-1-2-9(13-8)3-5-14(11,12)6-4-9/h8,10H,1-7H2 |
InChI Key |
LMNDMJWUHDNVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)OC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B15259341.png)
![3-[(2-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15259345.png)
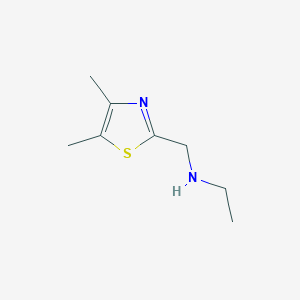


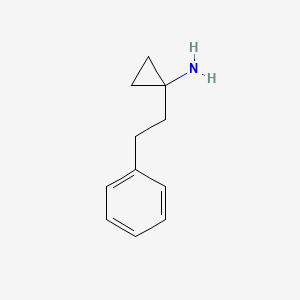
methanol](/img/structure/B15259377.png)

